3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride
Description
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine hydrochloride is a bicyclic compound featuring a pyrrolidine ring (a five-membered saturated heterocycle) connected to a 4-bromophenyl group via a cyclopropane bridge. The molecular formula is C₁₃H₁₅BrClN, with an estimated molecular weight of 299.35 g/mol. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications .
This compound is hypothesized to act as a key intermediate in drug discovery, particularly for targeting enzymes like topoisomerases or central nervous system receptors .
Properties
IUPAC Name |
3-[1-(4-bromophenyl)cyclopropyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN.ClH/c14-12-3-1-10(2-4-12)13(6-7-13)11-5-8-15-9-11;/h1-4,11,15H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFHEXWWNOEIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2(CC2)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, where a suitable alkene reacts with a carbene or carbenoid reagent.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antiviral Applications
One of the notable applications of 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride is its potential as an antiviral agent, particularly against the Hepatitis C virus (HCV). Research has indicated that compounds with similar structural characteristics can inhibit HCV replication effectively. For instance, a patent describes non-nucleoside compounds that serve as inhibitors of HCV replication, suggesting that modifications to the piperidine or pyrrolidine structures can enhance antiviral activity .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | HCV | Inhibits viral replication | |
| Other Mannich Bases | Various | Antiviral properties through structural modification |
Anticancer Investigations
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of pyrrolidine and piperidine exhibit cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from similar structures have demonstrated significant activity against prostate cancer cells, with some compounds outperforming traditional chemotherapy agents like 5-fluorouracil .
Case Study: Cytotoxicity in Cancer Cell Lines
A comprehensive study evaluated the effects of various piperidine derivatives on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer). The results indicated that certain modifications to the structure led to enhanced cytotoxicity, with some derivatives achieving IC50 values lower than 2 μg/mL .
Table 2: Cytotoxic Effects of Piperidine Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (μg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Mannich Base A | HepG2 | <2 | |
| Mannich Base B | SK-LU-1 | <2 |
Analgesic Properties
In addition to its antiviral and anticancer potential, this compound may also possess analgesic properties. Research on related piperidine derivatives has shown effectiveness in reducing pain responses in animal models. This suggests that compounds with similar structures could be explored further for their potential in pain management therapies.
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural features and molecular properties of 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine hydrochloride and its analogs:
*Calculated based on molecular formulas.
Key Observations:
- Ring Size : Replacing pyrrolidine with piperidine (6-membered ring) increases molecular weight and alters steric and electronic properties, which may affect metabolic stability .
- Substitution Position : The para-bromo substitution in the target compound and 3-(4-Bromophenyl)pyrrolidine hydrochloride shows higher structural similarity (0.93) compared to meta-bromo analogs (0.91), suggesting superior pharmacophore compatibility .
Pharmacological Potential
- Drug Likeness : The hydrochloride salt improves aqueous solubility, a critical factor for oral bioavailability. The bromophenyl group enhances blood-brain barrier penetration, making the compound suitable for CNS-targeted therapies .
- Comparative Advantages :
- Cyclopropyl rigidity may reduce off-target interactions compared to flexible analogs.
- Para-substitution optimizes steric and electronic interactions with aromatic receptor pockets.
Biological Activity
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl ring attached to a pyrrolidine moiety, with a bromophenyl substituent. This unique structure contributes to its biological properties, particularly in interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria.
- Anticancer Potential : There is evidence indicating potential cytotoxic effects on cancer cell lines, suggesting its use in cancer therapy.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and activity.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.01 |
| E. coli | 0.05 |
Anticancer Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells at concentrations above 10 µM, outperforming standard chemotherapeutic agents like doxorubicin .
Neuropharmacological Studies
Research has suggested that the compound may modulate dopamine and serotonin receptors. In behavioral assays using rodent models, it showed promise as an anxiolytic agent, reducing anxiety-like behaviors significantly compared to control groups .
Q & A
Q. Q1. What are the recommended methodologies for synthesizing 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine hydrochloride with high purity?
Answer: Synthesis typically involves a multi-step process:
Cyclopropane Ring Formation : Reacting 4-bromophenyl precursors with cyclopropane-forming agents (e.g., via Simmons–Smith reaction) under anhydrous conditions .
Pyrrolidine Functionalization : Coupling the cyclopropane intermediate with pyrrolidine derivatives using Buchwald–Hartwig amination or palladium-catalyzed cross-coupling .
Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity. Analytical methods like NMR and mass spectrometry confirm structural integrity .
Q. Q2. How can researchers characterize the structural and stereochemical properties of this compound?
Answer:
- X-ray Crystallography : Resolve absolute stereochemistry and confirm cyclopropane-pyrrolidine spatial arrangement .
- NMR Spectroscopy : Use 2D NOESY or COSY to analyze proton coupling in the cyclopropane ring and pyrrolidine substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict electronic properties and validate experimental data .
Advanced Research Questions
Q. Q3. What experimental strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) with immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Cryo-EM or X-ray Co-crystallization : Visualize binding modes in enzyme active sites (e.g., kinases or proteases) .
Q. Q4. How can researchers address contradictions in solubility and stability data across different studies?
Answer:
- Controlled Solubility Assays : Test in buffered solutions (pH 2–10) with DMSO as a co-solvent, using dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling : Accelerated degradation studies under UV light, heat (40–60°C), and humidity (75% RH) with HPLC monitoring .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-(4-fluorobenzyl)piperidine hydrochloride) to identify trends .
Q. Q5. What advanced techniques are used to evaluate the compound’s potential in neurodegenerative disease models?
Answer:
- In Vitro Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 cell monolayers to measure permeability coefficients (Papp) .
- In Vivo Microdialysis : Quantify brain interstitial fluid concentrations in rodent models post-administration .
- Transcriptomic Profiling : RNA-seq or single-cell sequencing to identify pathways modulated by the compound in neuronal cells .
Q. Q6. How does the bromophenyl-cyclopropyl moiety influence the compound’s pharmacological activity compared to halogen-substituted analogs?
Answer:
- SAR Studies : Compare with analogs (e.g., 3-(2-bromophenyl)pyrrolidine hydrochloride) in receptor-binding assays. The cyclopropane ring enhances rigidity, improving target selectivity .
- Electron-Withdrawing Effects : The bromine atom increases electrophilicity, potentially enhancing covalent binding to cysteine residues in enzymes .
Q. Q7. What are the best practices for optimizing experimental protocols to mitigate batch-to-batch variability?
Answer:
- Standardized Synthesis Protocols : Use automated reactors (e.g., ChemBees) for precise temperature and stirring control .
- QC Metrics : Require ≥98% purity (HPLC), residual solvent levels <500 ppm (GC-MS), and consistent melting points (±2°C) .
- Interlaboratory Reproducibility : Share validated protocols via platforms like PubChem or ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
